molecular formula C7H6FN5 B2665778 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 1247241-42-4

3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No.: B2665778
CAS No.: 1247241-42-4
M. Wt: 179.158
InChI Key: KEPYOHGQCARXKC-UHFFFAOYSA-N
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Description

3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline is a chemical compound with the molecular formula C7H6FN5 It is characterized by the presence of a fluorine atom, a tetrazole ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline typically involves the introduction of the tetrazole ring onto a fluorinated aniline derivative. One common method includes the reaction of 3-fluoroaniline with sodium azide and a suitable catalyst under controlled conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorine atom may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline is unique due to the presence of both the fluorine atom and the tetrazole ring, which confer distinct chemical and biological properties. The fluorine atom can influence the compound’s electronic properties and reactivity, while the tetrazole ring can enhance its binding interactions with biological targets .

Properties

IUPAC Name

3-fluoro-4-(tetrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN5/c8-6-3-5(9)1-2-7(6)13-4-10-11-12-13/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPYOHGQCARXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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